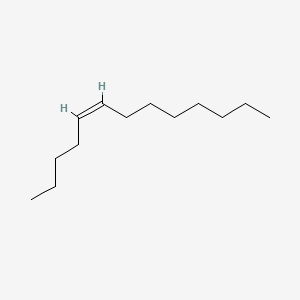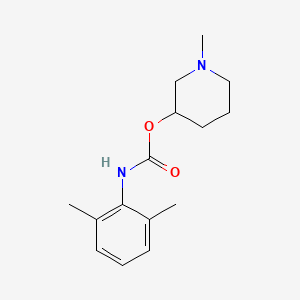
(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid is a chemical compound with the molecular formula C4H8N2O4 This compound is known for its unique structure, which includes both a carbamoylamino group and a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(carbamoylamino)-3-hydroxypropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (2R)-2-amino-3-hydroxypropanoic acid as a precursor. The amino group is then converted to a carbamoylamino group through a series of reactions involving carbamoylation agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (2R)-2-(carbamoylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Shares a similar structure but lacks the carbamoylamino group.
(2R)-2-(carbamoylamino)-3-hydroxybutanoic acid: Similar structure with an additional carbon in the backbone.
Uniqueness
(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
24809-86-7 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-4(10)6-2(1-7)3(8)9/h2,7H,1H2,(H,8,9)(H3,5,6,10)/t2-/m1/s1 |
InChI-Schlüssel |
UQLRMDQICPNIIJ-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)NC(=O)N)O |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
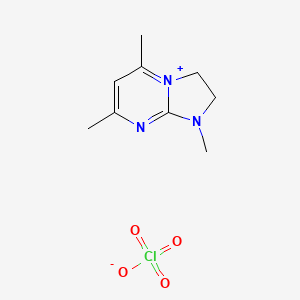

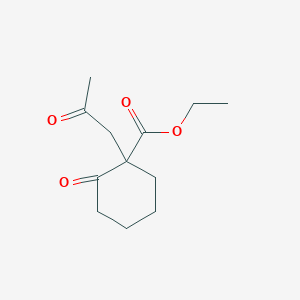
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)

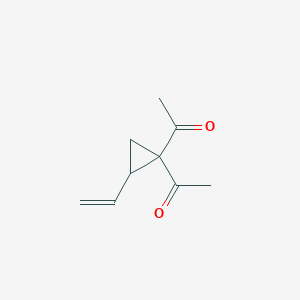
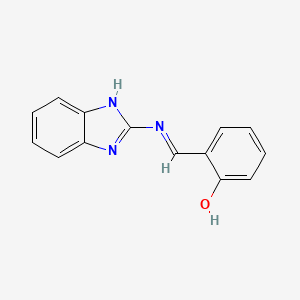

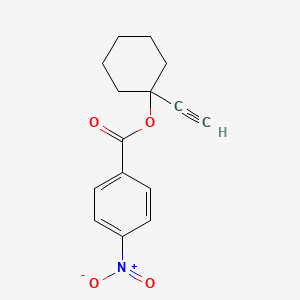

![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
